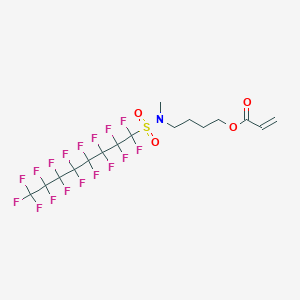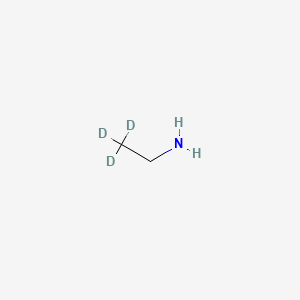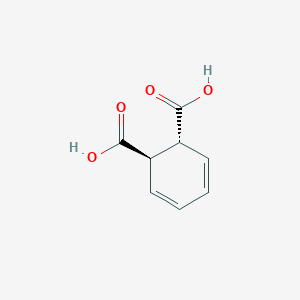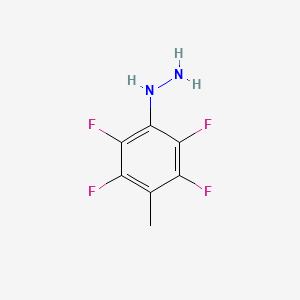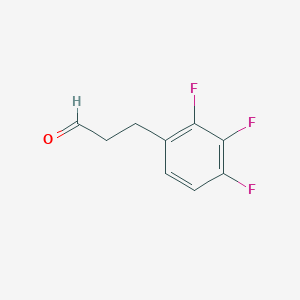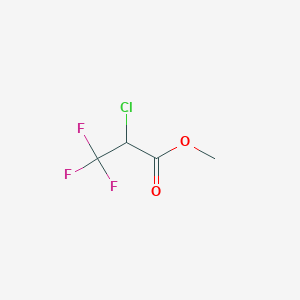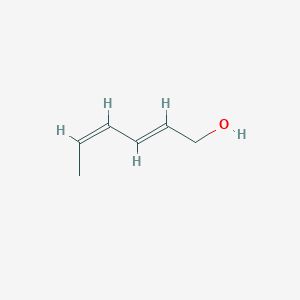
(2E,4Z)-hexa-2,4-dien-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4Z)-hexa-2,4-dien-1-ol is an organic compound with the molecular formula C6H10O. It is a type of alcohol with a conjugated diene system, which means it has alternating double and single bonds between carbon atoms. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-hexa-2,4-dien-1-ol can be achieved through several methods. One common approach involves the use of alkyne elementometalation followed by palladium-catalyzed cross-coupling reactions. For instance, the Negishi coupling method can be employed to achieve high stereoselectivity in the synthesis of conjugated dienes . Another method involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones, activated by boron trifluoride diethyl etherate, to produce the desired dienoic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The use of palladium catalysts in cross-coupling reactions is a common industrial approach due to its efficiency and selectivity.
化学反応の分析
Types of Reactions
(2E,4Z)-hexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group into a chloride.
Major Products
The major products formed from these reactions include:
Oxidation: Hexa-2,4-dienoic acid or hexa-2,4-dienal.
Reduction: Hexane-2,4-diol.
Substitution: Hexa-2,4-dienyl chloride.
科学的研究の応用
(2E,4Z)-hexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its reactive diene system.
作用機序
The mechanism by which (2E,4Z)-hexa-2,4-dien-1-ol exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene system. This system allows for electron delocalization, making the compound highly reactive. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
類似化合物との比較
Similar Compounds
(2Z,4E)-hexa-2,4-dien-1-ol: This isomer has a different configuration of the double bonds, which can lead to different reactivity and properties.
Hexa-2,4-dien-1-ol: Without the specific (E,Z) configuration, this compound may have different stereochemical properties.
Uniqueness
(2E,4Z)-hexa-2,4-dien-1-ol is unique due to its specific (E,Z) configuration, which influences its reactivity and interactions with other molecules. This configuration can affect the compound’s stability, reactivity, and overall chemical behavior, making it distinct from its isomers and other similar compounds.
特性
分子式 |
C6H10O |
|---|---|
分子量 |
98.14 g/mol |
IUPAC名 |
(2E,4Z)-hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2-,5-4+ |
InChIキー |
MEIRRNXMZYDVDW-AWYLAFAOSA-N |
異性体SMILES |
C/C=C\C=C\CO |
正規SMILES |
CC=CC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


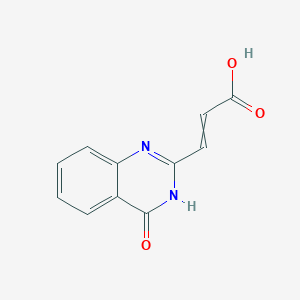
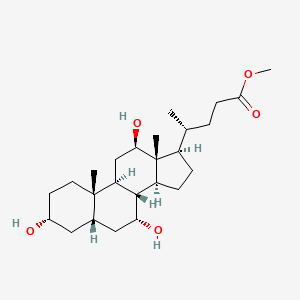
![5-[(Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B15289387.png)

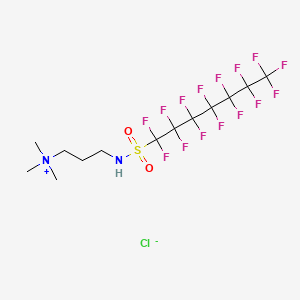
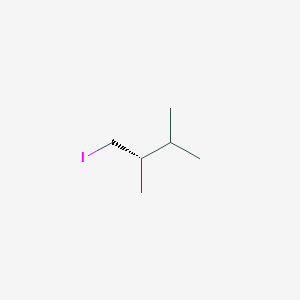
![1-[(E)-but-1-enyl]-3-fluorobenzene](/img/structure/B15289417.png)
![[(2R,3S,4R)-3,4-diacetyloxy-5-oxo-2-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxypentyl] acetate](/img/structure/B15289421.png)
